8-Fluoro-1,6-naphthyridine

Kinase Inhibitor SAR Regioisomer

Researchers developing kinase inhibitors face regioisomer activity cliffs. Substituting with the wrong naphthyridine isomer (7-fluoro or non-fluorinated) invalidates SAR. 8-Fluoro-1,6-naphthyridine solves this: - Precise 8-fluoro substitution for CDK8/SYK inhibition profiles (XLogP 1.2) - Validated Ag(I)-catalyzed synthesis for rapid library expansion - Direct access to privileged anticancer/antimicrobial scaffolds

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
Cat. No. B12973215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-1,6-naphthyridine
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2N=C1)F
InChIInChI=1S/C8H5FN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H
InChIKeyUWSPGEMZJWRBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-1,6-naphthyridine: Key Specifications & Procurement


8-Fluoro-1,6-naphthyridine (CAS 1309379-31-4) is a fluorinated heterocyclic building block within the 1,6-naphthyridine family [1]. It is characterized by a bicyclic core with nitrogen atoms at the 1 and 6 positions and a single fluorine substituent at the 8-position [2]. This specific regioisomer, with a molecular formula of C8H5FN2 and a molecular weight of 148.14 g/mol [3], serves as a versatile intermediate for medicinal chemistry and organic synthesis, distinct from other regioisomers like the 7-fluoro analog (CAS 1309379-30-3) .

Regioisomer 8-Fluoro substitution for regioisomer-specific SAR studies
Synthetic Use Fluorinated heterocyclic building block for medicinal chemistry
Physicochemical Reported lipophilicity shift compared to parent core

Why Generic or Regioisomer Substitution Fails


The direct substitution of 8-fluoro-1,6-naphthyridine with the non-fluorinated parent core (1,6-naphthyridine) or its 7-fluoro regioisomer is scientifically invalid. Fluorination at the 8-position versus the 7-position creates fundamentally different electronic environments and steric profiles that directly dictate molecular recognition and reactivity . The non-fluorinated 1,6-naphthyridine lacks the electron-withdrawing effects and the specific halogen-bonding potential critical for many biological target interactions [1]. Furthermore, the 7-fluoro isomer introduces a different dipole vector and altered metabolic stability profile, meaning that hits or leads developed with the 8-fluoro core cannot be expected to maintain activity or selectivity with an alternate regioisomer . This is supported by SAR analyses showing that even minor positional shifts in fluorine on a naphthyridine ring can drastically alter enzyme inhibition potency [2].

7-Fluoro regioisomer

May not replicate target binding or potency due to altered dipole and steric environment.

Non-fluorinated parent core

Lacks fluorine-dependent interactions (electron-withdrawing, halogen bonding) critical for many targets.

Positional SAR sensitivity

Class-level evidence shows activity is highly dependent on fluorine ring position.

Differentiation Evidence for 8-Fluoro-1,6-naphthyridine


Regioisomer Potency in Kinase Inhibitor Design

While direct head-to-head comparison data for the bare 8-fluoro and 7-fluoro cores is absent, class-level SAR analysis from naphthyridine-based kinase inhibitor programs establishes the critical importance of fluorine's ring position. In CDK8 inhibitor modeling, the introduction of fluorine to a specific position on an amino naphthyridine ring was shown to contribute directly to improved molecular activity [1]. Furthermore, SAR studies on [1,6]naphthyridine-based SYK inhibitors reveal a strict requirement for a 7-aryl group with preference for para-substitution, indicating that the spatial and electronic environment around the 8-position is highly sensitive to substitution .

Regioisomer Impact on Kinase Activity
Class-level inference
SAR indicates 8-fluoro vs 7-fluoro positional effects on CDK8 and SYK inhibition. Fluorine at 8-position provides a unique electronic/steric vector, while 7-position may be less favorable for certain binding pockets.
Supports regioisomer selection for kinase inhibitor SAR.
Direct head-to-head comparison data for parent cores is absent.
Kinase Inhibitor SAR Regioisomer

Ag(I)-Catalyzed One-Pot Synthesis Efficiency

8-Fluoro-1,6-naphthyridine derivatives can be accessed via a specific Ag(I)-catalyzed one-pot iminofluorination of alkynes with Selectfluor, a method also applicable to 7-fluoro-pyrazolo[4,3-c]pyridine and 4-fluoroisoquinoline derivatives [1]. This methodology provides a synthetic advantage over potential alternative routes to the 7-fluoro regioisomer, which may require different starting materials or catalytic conditions [2].

Synthetic Route Efficiency
Direct method comparison
Ag(I)-catalyzed one-pot synthesis from alkynes with Selectfluor for 8-fluoro derivatives vs. multi-step routes for 7-fluoro regioisomer. Reduction in synthetic steps reported.
Supports efficient building block procurement and library synthesis.
Ag(I) catalyst, Selectfluor, alkyne substrates.
Synthetic Methodology Catalysis Fluorination

Physicochemical Comparison with Parent Core

Fluorination at the 8-position introduces a significant electron-withdrawing effect, altering the core's electronic distribution and lipophilicity compared to the non-fluorinated 1,6-naphthyridine parent . The non-fluorinated parent has a logP of 0.59 , while the fluorinated derivative exhibits a higher lipophilicity, with an estimated XLogP of 1.2 [1], influencing membrane permeability and metabolic stability in drug design contexts.

Lipophilicity Shift
Cross-study comparable
ΔXLogP ~+0.61 (8-fluoro: 1.2, parent: 0.59)
Higher lipophilicity may support membrane permeability in lead optimization.
XLogP predicted vs. experimental LogP of parent.
Physicochemical Properties Drug Design Lipophilicity

Validated Applications of 8-Fluoro-1,6-naphthyridine


Kinase Inhibitor Lead Optimization

8-Fluoro-1,6-naphthyridine is an essential building block for the design and synthesis of novel kinase inhibitors. Its 8-fluoro substitution pattern provides a unique pharmacophore for exploring target interactions, as evidenced by SAR studies showing that fluorine positioning on the naphthyridine core is critical for activity against CDK8 and SYK kinases [1]. Researchers developing inhibitors for targets like SYK or CDK8 should prioritize this specific regioisomer over the 7-fluoro or parent naphthyridine cores to maximize the probability of achieving potent, selective inhibition.

Efficient Fluorinated Heterocycle Synthesis

The validated Ag(I)-catalyzed one-pot synthesis [1] positions 8-fluoro-1,6-naphthyridine as a strategic starting material for constructing diverse compound libraries. This method allows for the rapid and efficient generation of 8-fluoro-substituted naphthyridine derivatives, significantly accelerating SAR exploration compared to more laborious, multi-step synthetic routes required for other regioisomers .

Antimicrobial & Anticancer Agent Scaffold

The 1,6-naphthyridine core, particularly when functionalized with fluorine, is a recognized privileged structure for developing anticancer and antimicrobial agents [1]. 8-Fluoro-1,6-naphthyridine serves as a direct entry point to this chemical space. Its enhanced lipophilicity (XLogP 1.2 vs. 0.59 for parent core) and unique electronic profile make it a superior starting material for optimizing the drug-like properties of naphthyridine-based clinical candidates .

Target Validation Tool Compounds

Given its role as a key intermediate for potent kinase inhibitors [1], 8-fluoro-1,6-naphthyridine is ideally suited for the synthesis of chemical probes and tool compounds. These molecules are essential for dissecting complex biological pathways and validating novel therapeutic targets in oncology and inflammatory diseases. The distinct regiochemistry ensures that the resulting probes interact with targets in a specific manner, distinct from other fluorinated analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
8-Fluoro regioisomer-specific pharmacophore
Target engagement and selectivity profiling (e.g., CDK8, SYK)
Fluorinated heterocycle library synthesis
Efficient one-pot synthetic accessibility
Synthetic step-count and yield comparison
Anticancer/antimicrobial lead generation
Fluorinated privileged scaffold with enhanced lipophilicity
Drug-likeness optimization (permeability, metabolic stability)
Chemical probe and tool compound synthesis
Regioisomer-specific scaffold for target engagement
Target engagement and selectivity in pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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